molecular formula C8H11ClN4 B2758065 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride CAS No. 1177335-48-6

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride

Cat. No.: B2758065
CAS No.: 1177335-48-6
M. Wt: 198.65
InChI Key: DENWISXMOZLFIZ-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride typically involves the reaction of 2-chloropyridine-3-carbonitrile with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyridine core structure and exhibit comparable chemical properties.

    2-Amino-3-cyano-4H-chromenes: These derivatives also contain a carbonitrile group and are known for their diverse biological activities.

Uniqueness

2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride is unique due to its specific substitution pattern and the presence of both aminoethyl and carbonitrile groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-aminoethylamino)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c9-3-5-12-8-7(6-10)2-1-4-11-8;/h1-2,4H,3,5,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENWISXMOZLFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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